molecular formula C21H26N4O3S B2851699 N-cyclopentyl-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 1112301-15-1

N-cyclopentyl-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B2851699
CAS No.: 1112301-15-1
M. Wt: 414.52
InChI Key: XXCWMGLACSNQED-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a structurally complex molecule featuring a pyrimido[5,4-b]indole core substituted with ethyl, methoxy, methyl, and cyclopentyl groups. The compound’s IR spectrum (KBr) reveals characteristic absorptions for NH (3362–3391 cm⁻¹), aromatic C-H (3072 cm⁻¹), and carbonyl (1681 cm⁻¹) groups, consistent with its acetamide and pyrimidinone functionalities . The ¹H-NMR spectrum (DMSO-d₆) displays signals for the cyclopentyl moiety (δ 1.9–2.8 ppm), acetamide methylene (δ 3.9 ppm), and aromatic protons (δ 6.4–7.8 ppm), confirming its substitution pattern .

Properties

IUPAC Name

N-cyclopentyl-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3S/c1-4-25-20(27)19-18(15-11-14(28-3)9-10-16(15)24(19)2)23-21(25)29-12-17(26)22-13-7-5-6-8-13/h9-11,13H,4-8,12H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCWMGLACSNQED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimido[5,4-b]indole core, followed by the introduction of the sulfanylacetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that makes it useful for studying cellular processes or as a potential therapeutic agent.

    Medicine: The compound could be investigated for its potential use in drug development, particularly if it exhibits pharmacological activity.

    Industry: It may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Chemical Environment

Comparative NMR studies of pyrimidoindole derivatives highlight substituent-dependent chemical shifts. For example, in compounds with 4-ethoxyphenyl (e.g., N-(2,3-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide, ), the ethoxy group induces distinct shifts in aromatic regions (δ 6.4–7.8 ppm) compared to the ethyl and methoxy groups in the target compound . Similarly, substituents on the indole ring (e.g., 5-methoxy in ) alter proton environments in regions A (positions 39–44) and B (positions 29–36), suggesting that electronic effects from substituents like methoxy or ethyl modulate aromatic π-systems and hydrogen-bonding capacity .

Physical and Spectral Properties

Key physical properties of analogs are summarized below:

Compound Name Substituents Key Spectral Data (¹H-NMR/EIMS) Biological Activity
Target Compound Cyclopentyl, ethyl, methoxy, methyl δ 3.9 (CH₂CO), δ 1.9–2.8 (cyclopentyl) Potential enzyme inhibition
N-(2,3-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-…]sulfanyl}acetamide 4-Ethoxyphenyl, 2,3-dimethylphenyl Aromatic δ 6.4–7.8 ppm Not reported
8g () 4-Methylphenyl, indol-3-ylmethyl oxadiazole EIMS m/z 380 [M+2]⁺, 378 [M]⁺ Enzyme inhibition
Compound 39 () 4-Chlorobenzoyl, 4-cyanophenylsulfonyl Yield: 38%, HPLC-purified Synthetic intermediate

Key Research Findings

Spectral Differentiation : The acetamide’s methylene signal (δ 3.9 ppm) is conserved across analogs (), but aromatic shifts vary with substituent electronic profiles (e.g., methoxy vs. ethoxy) .

Activity Trends: Sulfanylacetamide derivatives with heterocyclic cores (e.g., oxadiazole in ) show pronounced enzyme inhibition, suggesting the target compound’s pyrimidoindole core may confer unique selectivity .

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